3-(4-Nitrophenoxy)propanoate
Description
General Overview of Nitrophenoxy Ester Chemistry in Academic Research
Nitrophenoxy esters, particularly those involving a 4-nitrophenyl (p-nitrophenyl or PNP) group, represent a well-established and versatile class of reagents in academic and industrial research. Their utility stems primarily from the electron-withdrawing nature of the nitro group, which acidifies the corresponding phenol (B47542), making the 4-nitrophenoxide a stable leaving group. This chemical property renders nitrophenoxy esters "activated esters," which are highly susceptible to nucleophilic acyl substitution.
This enhanced reactivity is widely exploited in several key areas:
Peptide Synthesis and Acylation: 4-Nitrophenyl esters are effective acylating agents for amines, forming stable amide bonds. This reactivity has been historically significant in the field of peptide synthesis, providing a reliable method for coupling amino acids. nih.gov Beyond peptides, they are used to attach acyl groups to a wide range of molecules.
Chromogenic and Fluorogenic Substrates: The release of 4-nitrophenol (B140041) upon hydrolysis of a 4-nitrophenoxy ester is easily detectable by spectrophotometry. emerginginvestigators.org In its deprotonated state (4-nitrophenoxide), the molecule has a distinct yellow color with a strong absorbance maximum around 400 nm. emerginginvestigators.org This property makes these esters ideal substrates for assaying the activity of hydrolytic enzymes like esterases and lipases. emerginginvestigators.org The rate of color formation provides a direct measure of enzyme kinetics.
Photolabile Protecting Groups: While the ortho-nitrobenzyl group is more famous for its use as a photolabile (or "photocleavable") protecting group, the broader class of nitroaromatic compounds is central to this field. nih.govacs.org Upon UV irradiation, ortho-nitrobenzyl esters undergo an intramolecular rearrangement that cleaves the ester bond, releasing the carboxylic acid and an o-nitrosobenzaldehyde. nih.govprinceton.edu This light-triggered deprotection allows for precise spatial and temporal control over chemical reactions, a valuable tool in materials science and cell biology. nih.gov
Radiolabelling of Biomolecules: In the field of nuclear medicine and molecular imaging, 4-nitrophenyl esters serve as valuable synthons for the indirect radiolabelling of biomolecules, such as peptides and small molecules, with isotopes like Fluorine-18. nih.govrsc.org Studies have shown that PNP activated esters can be superior to other activated esters in terms of stability and reaction yields for these applications. nih.govrsc.org
Historical Perspective on Propanoate Derivatives in Synthetic Chemistry Research
Propanoate (or propionate) derivatives are ubiquitous in synthetic chemistry, serving as fundamental building blocks for a vast array of more complex molecules. The three-carbon carboxylate structure is a common feature in natural products, pharmaceuticals, and polymers.
The synthesis of propanoate esters has evolved alongside the broader field of organic chemistry. Classic methods like Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, are foundational. ceon.rs However, for sensitive or sterically hindered substrates, milder and more efficient methods have been developed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a landmark development that allows for ester formation at room temperature with high yields, even for challenging substrates. organic-chemistry.org
In polymer science, propanoate derivatives are important monomers. For instance, methyl 3-(4-hydroxyphenyl)propanoate has been used to synthesize novel bio-sourced aliphatic–aromatic copolyesters. researchgate.net The versatility of the propanoate structure allows for the introduction of various functional groups, enabling the synthesis of polymers with tailored thermal and mechanical properties. researchgate.net Recent research continues to explore novel propanoate derivatives, such as alkyl 2-diazo-3-oxo-propanoates, as precursors for complex heterocyclic systems. acs.org
Significance of 3-(4-Nitrophenoxy)propanoate within Organic Synthesis and Materials Science Research Landscapes
While direct research specifically detailing the synthesis and application of this compound is not widely published, its significance can be inferred from the well-understood chemistry of its constituent parts: the 4-nitrophenoxy activated ester and the propanoate linker.
In Organic Synthesis: The primary role of this compound would be as an acylating agent to introduce a propanoyl moiety functionalized with a terminal ether linkage. The 4-nitrophenoxy group acts as an excellent leaving group, allowing for efficient reaction with a wide range of nucleophiles like alcohols (to form a different ester) or amines (to form an amide). This makes it a potentially valuable building block for synthesizing more complex molecules where a flexible three-carbon spacer is required. Its reactivity would be comparable to other well-known activated esters like p-nitrophenyl acetate (B1210297). acs.orgkinampark.com
In Materials Science: The compound could serve as a functional monomer or a precursor to one.
Polymer Synthesis: Following the reduction of the nitro group to an amine, the resulting aminophenoxy compound could be a versatile monomer. The amine could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The ester group could also be hydrolyzed to a carboxylic acid, creating an amino acid-like monomer suitable for forming different types of polyamides.
Surface Modification: The activated ester could be used to graft molecules onto surfaces that have been functionalized with amine groups, tethering a flexible linker that could be used for subsequent chemical transformations.
Research Gaps and Opportunities in the Study of this compound
The most significant research gap concerning this compound is the lack of fundamental data. There is a clear opportunity for foundational research into this specific molecule.
Synthesis and Characterization: The first step would be to develop and report a robust synthetic protocol for this compound, likely through the esterification of 3-(4-nitrophenoxy)propanoic acid or by reacting a propanoate derivative with 4-nitrophenol. Full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and determination of its physical properties is needed.
Reactivity Studies: A systematic investigation of its reactivity as an acylating agent with various nucleophiles would quantify its utility as a synthetic building block. Comparing its reaction kinetics to other activated esters would provide valuable data for synthetic chemists.
Enzyme Substrate Potential: An intriguing opportunity lies in exploring whether this compound can act as a specific chromogenic substrate for particular esterases. Its unique structure, with the ether linkage, might confer selectivity for certain enzymes not observed with simple alkyl esters like 4-nitrophenyl acetate or butyrate.
Monomer Development for Materials Science: A significant research avenue is the reduction of the nitro group to an amine and the subsequent exploration of the resulting bifunctional monomer in polymerization reactions. The properties of polymers derived from this novel monomer could be studied, potentially leading to new materials with unique thermal, mechanical, or biodegradable characteristics.
Data Tables
Table 1: Physical and Chemical Properties of the Precursor Acid, 3-(4-Nitrophenoxy)propanoic Acid
| Property | Value |
| IUPAC Name | 3-(4-nitrophenoxy)propanoic acid |
| CAS Number | 10572-16-4 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Solid |
| Melting Point | 118-119 °C |
| Boiling Point | 383.6 °C at 760 mmHg |
| InChI Key | RRQDYEMTBDVXQY-UHFFFAOYSA-N |
| Data sourced from publicly available chemical databases. |
Table 2: Summary of Research Applications for Nitrophenoxy Ester Derivatives
| Application Area | Specific Use | Chemical Principle |
| Organic Synthesis | Acylating agents for amide/ester formation | Activated ester with a good leaving group (4-nitrophenoxide). |
| Biochemistry | Chromogenic enzyme substrates | Hydrolysis releases colored 4-nitrophenoxide for spectrophotometric detection. emerginginvestigators.org |
| Materials Science | Photo-responsive polymers (ortho-nitrobenzyl) | Photocleavage of the ester bond alters polymer properties (e.g., solubility, cross-linking). nih.gov |
| Molecular Imaging | Synthons for radiolabelling | Efficiently couples radioactive isotopes (e.g., ¹⁸F) to biomolecules. nih.govrsc.org |
| Protecting Group Chemistry | Base-labile protecting groups | Stable in neutral/acidic conditions, cleaved by base to unmask alcohols/amines. emerginginvestigators.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8NO5- |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
3-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)/p-1 |
InChI Key |
RRQDYEMTBDVXQY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)[O-] |
Origin of Product |
United States |
Synthesis and Derivatization of 3 4 Nitrophenoxy Propanoate
Established Methodologies for Ester and Ether Linkage Formation in Related Systems
The creation of the target molecule relies on fundamental organic reactions for forming its core structures: the propanoate ester and the phenoxy ether.
Esterification Reactions for Propanoate Core Formation
The formation of the propanoate ester is a critical step. Several well-established methods are available for this transformation.
Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgchemguide.co.uk In the context of propanoate synthesis, propanoic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester. wikipedia.orgceon.rsnagwa.com The reaction is reversible, and to drive it towards the product, an excess of one reactant is often used, or water is removed as it is formed. youtube.comathabascau.ca The general mechanism involves protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack from the alcohol. wikipedia.org The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols. researchgate.net
Reaction with Acyl Chlorides : A more reactive alternative to using a carboxylic acid is to employ an acyl chloride, such as propanoyl chloride. quora.comlibretexts.org The reaction of an acyl chloride with an alcohol is typically vigorous and irreversible, leading to the formation of an ester and hydrogen chloride. chemguide.co.uklibretexts.org This method is effective for a wide range of alcohols. libretexts.orgvaia.com
Mitsunobu Reaction : This reaction allows for the conversion of a primary or secondary alcohol to an ester under mild conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). missouri.eduorganic-chemistry.orgbyjus.comwikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis. missouri.eduorganic-chemistry.org
Table 1: Comparison of Esterification Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic acid, Alcohol | Acid catalyst, Heat | Readily available starting materials | Reversible, may require removal of water |
| Acyl Chloride Method | Acyl chloride, Alcohol | Often at room temperature, may use a base | Irreversible, high yield | Acyl chlorides are moisture-sensitive |
| Mitsunobu Reaction | Alcohol, Carboxylic acid, PPh₃, DEAD/DIAD | Mild conditions | Inversion of stereochemistry | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification |
Phenoxy Ether Synthesis Strategies
The formation of the phenoxy ether linkage is another crucial transformation.
Williamson Ether Synthesis : This is a widely used method for preparing ethers and involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.comquora.com For phenoxy ethers, a phenol (B47542) is first deprotonated with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. wikipedia.org This reaction follows an Sₙ2 mechanism, so it works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com
Ullmann Condensation : This reaction is used to form diaryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.orgorgsyn.org This method is particularly useful when the Williamson ether synthesis is not applicable, such as for the synthesis of bis-aryl ethers. wikipedia.org
Mitsunobu Reaction : In addition to ester formation, the Mitsunobu reaction can also be used to synthesize phenyl ethers by reacting a phenol with an alcohol. missouri.eduorganic-chemistry.orgbyjus.com The phenol acts as the nucleophile in this case. byjus.com
Targeted Synthesis of 3-(4-Nitrophenoxy)propanoate
The specific synthesis of this compound requires careful selection of precursors and optimization of reaction conditions.
Precursor Selection and Chemical Transformations
The logical precursors for this compound are a C₃ building block for the propanoate moiety and a C₆ building block for the 4-nitrophenoxy group.
One possible synthetic route involves the reaction of a salt of 3-halopropanoic acid with 4-nitrophenol (B140041). Alternatively, an ester of 3-hydroxypropanoic acid could be reacted with 4-nitrofluorobenzene. A more common approach would likely involve the Williamson ether synthesis, reacting 4-nitrophenol with an alkyl 3-halopropanoate. The starting material, 3-(4-nitrophenyl)propanoic acid, is a known compound. chemchart.comnih.govchemicalbook.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.
Catalyst : In Fischer esterification, the amount of acid catalyst can significantly impact the reaction rate. researchgate.net Studies have shown that increasing the catalyst loading can enhance the conversion rate. researchgate.net For ether synthesis, the choice and concentration of the base are critical for the deprotonation of the phenol. francis-press.com
Temperature : Temperature plays a significant role in reaction kinetics. For esterification, higher temperatures generally lead to faster reaction rates and higher yields, although there is a point of diminishing returns. ceon.rs
Molar Ratio of Reactants : Adjusting the molar ratio of the reactants can shift the equilibrium in reversible reactions like Fischer esterification, thereby increasing the yield. ceon.rsresearchgate.net
Solvent : The choice of solvent can influence reaction rates and selectivity. researchgate.net In some cases, running the reaction neat (without a solvent) can be effective. wikipedia.org For the Williamson ether synthesis, polar aprotic solvents are often employed. masterorganicchemistry.com
Advanced Synthetic Approaches for Stereoselective Synthesis
For the synthesis of specific stereoisomers of this compound, stereoselective methods are necessary.
The introduction of chirality can be achieved through several strategies. If a chiral starting material is used, such as a stereochemically pure 3-hydroxypropanoate derivative, the subsequent reactions must be designed to preserve or controllably invert the stereocenter.
The Mitsunobu reaction is a powerful tool for achieving inversion of configuration at a stereocenter. missouri.eduorganic-chemistry.org This allows for the synthesis of a specific enantiomer from the opposite enantiomer of the starting alcohol.
Modern synthetic strategies often employ chiral auxiliaries to direct the stereochemical outcome of a reaction. youtube.com These auxiliaries can be attached to the molecule, influence the formation of a new stereocenter, and then be removed.
Recent research has focused on the development of catalytic asymmetric methods for the synthesis of various functionalized molecules, including those with oxazole (B20620) and naphtho[2,1-d]oxazole cores. acs.org While not directly applied to this compound in the provided context, these advanced catalytic systems highlight the potential for developing highly selective and efficient syntheses for a wide range of complex molecules. nih.govnih.gov
Synthesis of Novel Derivatives of this compound for Functional Exploration
The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a variety of novel derivatives. The presence of the ester functional group and the electron-withdrawing nitrophenyl moiety allows for targeted chemical modifications. These modifications are primarily aimed at exploring and enhancing the biological activities of the resulting compounds, with research focusing on areas such as antimicrobial, antifungal, and enzyme inhibitory applications. The primary routes for derivatization include the conversion of the ester to amides, hydrazides, and subsequently to various heterocyclic systems.
A significant area of investigation involves the synthesis of amide and hydrazide derivatives. The 4-nitrophenoxy group can act as a good leaving group, facilitating the reaction of the parent ester with amines or hydrazine (B178648) to form the corresponding amides and hydrazides. These derivatives are often more stable and can present different pharmacological profiles compared to the parent ester.
Furthermore, the hydrazide derivatives of this compound are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. For instance, condensation of the hydrazide with various aldehydes and ketones can yield hydrazones. These hydrazones, in turn, can be cyclized to form five- or six-membered heterocyclic rings such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The introduction of these heterocyclic moieties can significantly impact the biological activity of the molecule.
Research Findings on Derivative Synthesis and Functional Exploration
Recent research has highlighted the potential of derivatives incorporating a nitrophenyl group for various biological applications. Although much of the research has been on structurally related compounds, the findings provide a strong rationale for the synthesis and exploration of this compound derivatives.
Antimicrobial and Antifungal Activity:
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that the incorporation of a 4-nitro substituent in a phenyl ring led to enhanced antimicrobial activity. mdpi.com Specifically, the derivative showed activity against both Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. mdpi.com This suggests that the nitro group plays a crucial role in the antimicrobial efficacy.
Further investigations into hydrazone derivatives containing heterocyclic substituents, such as nitro-thiophene and nitro-furane, revealed potent and broad-spectrum antimicrobial activity. mdpi.com These compounds were effective against both Gram-positive and Gram-negative pathogens, as well as drug-resistant fungal species like Candida auris. mdpi.comnih.gov This underscores the potential of creating hydrazone derivatives of this compound for developing new antimicrobial agents.
The following table summarizes the antimicrobial activity of selected compounds containing a nitrophenyl moiety, providing a basis for the functional exploration of this compound derivatives.
| Compound Type | Substituent | Target Organism | Activity (MIC, µg/mL) | Reference |
| Phenyl-substituted propanoic acid derivative | 4-NO₂ | S. aureus | 16 | mdpi.com |
| E. faecalis | 16 | mdpi.com | ||
| E. coli | 32 | mdpi.com | ||
| K. pneumoniae | 64 | mdpi.com | ||
| Hydrazone with heterocyclic substituent | Nitrothiophene | Gram-positive & Gram-negative bacteria | Promising | mdpi.com |
| Nitrofuran | Gram-positive & Gram-negative bacteria | Promising | mdpi.com |
Enzyme Inhibition:
Novel 1,3,4-oxadiazole (B1194373) derivatives containing a 4-nitrophenyl group have been synthesized and evaluated for their enzyme inhibitory activity. nih.gov Specifically, these compounds were tested as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The study revealed that the presence of the nitrophenyl group, in combination with other substituents, contributed to the inhibitory potential of these compounds against AChE. nih.gov This opens up an avenue for designing this compound-derived oxadiazoles (B1248032) as potential enzyme inhibitors.
The inhibitory activities of some of these derivatives are presented in the table below.
| Compound Class | Key Structural Feature | Target Enzyme | Inhibition (IC₅₀, µM) | Reference |
| 1,3,4-Oxadiazole | 4-Nitrophenyl | Acetylcholinesterase (AChE) | 41.87 - 1580.25 | nih.gov |
Anticancer and Antioxidant Properties:
Research into nitrophenyl-group-containing heterocycles has also shown promise in the areas of anticancer and antioxidant activities. nih.gov For instance, certain 5,6,7,8-tetrahydroisoquinolines bearing a 4-nitrophenyl group have demonstrated moderate to strong activity against pancreatic and lung cancer cell lines. nih.gov Additionally, many of these synthesized compounds exhibited high antioxidant properties. nih.gov These findings suggest that derivatizing the this compound scaffold into complex heterocyclic systems could yield compounds with potential therapeutic applications in oncology and in mitigating oxidative stress.
The synthesis of such derivatives often involves multi-step reactions, starting from the cyclocondensation of a nitrophenyl-containing precursor. The resulting complex structures can then be further modified to explore structure-activity relationships.
Chemical Reactivity and Mechanistic Investigations of 3 4 Nitrophenoxy Propanoate
Hydrolytic Stability and Kinetics of the Propanoate Ester Linkage
The ester linkage in 3-(4-nitrophenoxy)propanoate is susceptible to hydrolysis, a reaction that splits the ester into 3-(4-nitrophenoxy)propionic acid and an alcohol, or, more commonly, into a carboxylate salt and 4-nitrophenol (B140041), depending on the conditions. The rate and mechanism of this hydrolysis are significantly influenced by the presence of the 4-nitrophenoxy group, which is an excellent leaving group due to the electron-withdrawing nature of the para-nitro substituent.
The hydrolysis of esters can be catalyzed by acid or base. chemguide.co.uk The reaction with pure water is typically very slow. chemguide.co.uk
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid catalyst, the ester is heated under reflux, leading to a reversible reaction that yields the corresponding carboxylic acid and alcohol. To drive the equilibrium towards the products, an excess of water is used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification) : Alkaline hydrolysis is a more common and efficient method for cleaving the ester bond. chemguide.co.uk This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. chemguide.co.uk The reaction generally follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 4-nitrophenoxide anion, a stable leaving group. epa.gov
The kinetics of hydrolysis for p-nitrophenyl esters are frequently studied because the release of the 4-nitrophenoxide ion, which is yellow in alkaline solution, can be easily monitored spectrophotometrically. nih.govnih.gov Studies on various p-nitrophenyl alkanoates show that the rate of hydrolysis is enhanced by factors that favor the absorption of the ester into a reactive medium, such as polymer dispersions, and by increased local concentrations of hydroxide ions. okstate.edu The electronic effect of the p-nitro group is a major contributor to the high reactivity of this class of esters compared to esters with less activated leaving groups. kinampark.com
Reactivity of the Nitrophenoxy Moiety
The nitrophenoxy portion of the molecule offers distinct reactive pathways, primarily involving the nitro group and the aromatic ring.
The aromatic nitro group is readily transformed into other functional groups, most notably an amino group, through reduction. This conversion is a fundamental reaction in organic synthesis. masterorganicchemistry.comwikipedia.org The reduction of an aromatic nitro compound to an aniline (B41778) changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com
A variety of reagents and conditions can achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.org For a substrate like this compound, chemoselectivity is crucial to avoid the simultaneous reduction of the ester functionality.
Common methods for nitro group reduction include:
Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com It is highly efficient but may also reduce other groups if conditions are not controlled.
Metal-Acid Systems : The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (like HCl or acetic acid) is a classic and effective method for reducing nitroarenes. masterorganicchemistry.comcommonorganicchemistry.com
Other Reagents : Tin(II) chloride (SnCl₂) provides a mild reduction, and sodium hydrosulfite can also be employed. wikipedia.org Lithium aluminum hydride (LiAlH₄) is generally not suitable for reducing aromatic nitro groups to amines as it tends to produce azo compounds, and it would also reduce the ester group. masterorganicchemistry.comcommonorganicchemistry.com
| Reducing Agent/System | Conditions | Selectivity Notes |
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient for nitro reduction. Can also reduce alkenes and alkynes. The ester group is generally stable under these conditions. masterorganicchemistry.comcommonorganicchemistry.com |
| Fe/HCl or Fe/CH₃COOH | Iron powder in acidic medium | A classic, mild, and often chemoselective method that tolerates many functional groups, including esters. masterorganicchemistry.com |
| SnCl₂ | Tin(II) chloride | Provides a mild reduction that is selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com |
| Zn/CH₃COOH | Zinc dust in acidic medium | A mild method for converting nitro groups to amines. commonorganicchemistry.com |
The reactivity of the aromatic ring in the nitrophenoxy moiety is heavily influenced by its substituents.
Nucleophilic Aromatic Substitution (SNAr) : The presence of the strong electron-withdrawing nitro group para to the ether linkage makes the aromatic ring highly electron-deficient and activates it towards nucleophilic attack. byjus.commasterorganicchemistry.com This makes Nucleophilic Aromatic Substitution (SNAr) a highly favorable pathway. youtube.comlibretexts.org In this reaction, a nucleophile attacks the carbon atom attached to the leaving group (the propanoate ether linkage), displacing it. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's feasibility. The rate of SNAr is significantly faster when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
Reaction Mechanisms of this compound in Organic Transformations
The primary mechanisms governing the reactions of this compound are the BAc2 mechanism for ester hydrolysis and the addition-elimination mechanism for nucleophilic aromatic substitution.
Mechanism of Alkaline Hydrolysis : As detailed in Section 3.1, the base-catalyzed hydrolysis proceeds via the BAc2 pathway.
Nucleophilic Attack : The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Tetrahedral Intermediate Formation : A transient, negatively charged tetrahedral intermediate is formed.
Leaving Group Departure : The intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide anion. The stability of the 4-nitrophenoxide ion as a leaving group facilitates this step.
Proton Transfer : The released 4-nitrophenoxide ion is a weaker base than the initially formed propanoic acid is an acid, so an irreversible proton transfer occurs to form the propanoate carboxylate and 4-nitrophenol.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) :
Nucleophilic Addition : A strong nucleophile attacks the aromatic ring at the carbon atom bonded to the ether oxygen (the leaving group). This breaks the aromaticity of the ring. libretexts.org
Meisenheimer Complex Formation : A resonance-stabilized, negatively charged intermediate (Meisenheimer complex) is formed. The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group. libretexts.org This stabilization is why the reaction is favored with ortho/para nitro-substitution. masterorganicchemistry.com
Elimination of Leaving Group : The leaving group (the -O-CH₂CH₂COO⁻ moiety) is expelled, and the aromaticity of the ring is restored. This is typically the fast step of the reaction. youtube.com
Catalytic Reactions Involving this compound as Substrate or Intermediate
The reactivity of this compound and related p-nitrophenyl esters makes them excellent substrates for studying various catalytic processes.
Enzyme Catalysis : The hydrolysis of p-nitrophenyl esters is a standard assay for various hydrolase enzymes. For instance, p-nitrophenyl acetate (B1210297) and propionate (B1217596) hydrolysis is catalyzed by sheep liver cytosolic aldehyde dehydrogenase, where the reaction proceeds through the acylation of the enzyme. nih.gov Similarly, α-chymotrypsin catalysis of p-nitrophenyl acetate hydrolysis has been studied extensively. nih.gov It is plausible that this compound would serve as a competent substrate for these and other esterases, allowing for the study of enzyme kinetics through the spectrophotometric detection of the released p-nitrophenoxide.
Metal-Mediated Catalysis : As discussed in section 3.2.1, the reduction of the nitro group is commonly achieved through catalytic hydrogenation using transition metals like palladium or platinum. wikipedia.orgcommonorganicchemistry.com Iron-based catalysts have also been developed for the chemoselective reduction of nitroarenes in the presence of other reducible groups like esters. researchgate.net
Phase-Transfer Catalysis : In reactions involving an aqueous phase and an organic phase, phase-transfer catalysts can be employed to transport a reactant (e.g., a nucleophile) into the organic phase to react with the substrate. Such methods have been used in the glycosylation of pyrimidine (B1678525) derivatives, demonstrating a potential application for reactions involving substrates like this compound. rsc.org
Comparative Reactivity Studies with Related Nitrophenoxy Esters
The reactivity of this compound can be contextualized by comparing it with other nitrophenoxy esters. The reactivity is primarily influenced by the nature of the acyl group and the substitution pattern on the phenyl ring.
Comparison with other Acyl Groups : In a study of enzyme-catalyzed hydrolysis, p-nitrophenyl acetate and propionate both showed a burst of product release, indicating rapid acylation of the enzyme. nih.gov The kinetics of hydrolysis of p-nitrophenyl alkanoates (acetate, hexanoate, octanoate) are significantly enhanced in certain colloidal polymer dispersions, with partition coefficients being a major contributor to the rate increase. okstate.edu Generally, the electronic nature of the propanoate group is similar to that of the acetate group, suggesting comparable reactivity in the ester cleavage step, though steric factors can introduce minor differences.
Comparison with other Activated Esters : 4-Nitrophenyl (PNP) esters have been compared to other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, for their utility in acylation reactions. rsc.org Studies show that PNP esters can be superior synthons for certain applications like radiofluorination, demonstrating favorable acylation kinetics and better stability compared to their TFP counterparts under specific conditions. rsc.org
Comparison based on Phenyl Ring Substitution : The position and electronic nature of substituents on the phenyl ring dramatically alter reactivity. A kinetic study of the aminolysis of various substituted nitrophenyl thionocarbonates showed that the reaction rate is highly dependent on the electron-withdrawing effects of substituents on the non-leaving group part of the molecule. nih.gov For nucleophilic aromatic substitution, the rate for p-nitrophenyl fluoride (B91410) is orders of magnitude faster than for m-nitrophenyl fluoride, highlighting the critical importance of the para-relationship between the activating group (NO₂) and the leaving group. masterorganicchemistry.com
| Compound | Comparison Point | Relative Reactivity/Property | Reference |
| p-Nitrophenyl Propionate | Enzyme Hydrolysis | Shows rapid acylation of aldehyde dehydrogenase, similar to p-nitrophenyl acetate. | nih.gov |
| p-Nitrophenyl Acetate | Acylation/Hydrolysis | A standard substrate for esterase assays; its reactivity is a benchmark for other p-nitrophenyl esters. | nih.gov |
| Tetrafluorophenyl (TFP) Esters | Acylation Synthons | p-Nitrophenyl esters can show superior stability and acylation kinetics under certain direct radiofluorination conditions. | rsc.org |
| m-Nitrophenyl Esters | Nucleophilic Aromatic Substitution | Significantly less reactive towards SNAr than their p-nitrophenyl counterparts due to less effective resonance stabilization of the Meisenheimer intermediate. | masterorganicchemistry.com |
Applications in Advanced Chemical Synthesis
3-(4-Nitrophenoxy)propanoate as a Building Block for Complex Organic Molecules
The utility of this compound as a building block stems from its capacity to undergo selective chemical transformations at its distinct functional groups. It is considered an important intermediate in various fields of organic synthesis, including pharmaceuticals and agrochemicals. chemicalbook.comfishersci.ca The true synthetic potential is unlocked by modifying these groups to construct more elaborate molecular architectures.
A pivotal transformation is the reduction of the aromatic nitro group to a primary amine. This reaction converts this compound into 3-(4-Aminophenoxy)propanoate, a bifunctional molecule possessing both an amine and an ester. This amino derivative is a valuable intermediate for subsequent reactions. For instance, the resulting amino acid structure can be utilized in peptide synthesis, where the amino group can form amide bonds with carboxylic acids, and the propanoate moiety can be hydrolyzed to a carboxylic acid to participate in further coupling reactions. sigmaaldrich.comsigmaaldrich.com
The general reactivity of nitro compounds as versatile building blocks is well-established, with the nitro group's ability to be transformed into other functional groups making it an ideal reagent for synthetic chemists. masterorganicchemistry.com This principle allows derivatives of this compound to be incorporated into a wide range of complex target molecules.
| Transformation | Reagent(s) / Condition(s) | Product Functional Group | Significance |
|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C; or Fe, HCl | Amine (-NH₂) | Creates a nucleophilic site for amidation, alkylation, etc. sigmaaldrich.comsigmaaldrich.com |
| Ester Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Enables formation of amides, acid chlorides, or other esters. |
| Amidation | Amine (R-NH₂) | Amide (-CONH-R) | Builds peptide bonds or connects to other molecular fragments. |
Role in Ester and Ether Formation Methodologies
The synthesis of this compound itself showcases fundamental organic reactions, namely ether and ester formation.
Ether Formation: The core ether linkage of the molecule is typically formed via the Williamson ether synthesis. wikipedia.org This widely used method involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In a typical synthesis of the parent acid, 3-(4-Nitrophenoxy)propanoic acid, sodium 4-nitrophenoxide (formed by deprotonating 4-nitrophenol (B140041) with a base like sodium hydroxide) acts as the nucleophile. It attacks an alkyl halide such as 3-bromopropanoic acid or its ester, displacing the bromide ion to form the characteristic C-O-C ether bond. masterorganicchemistry.comorganic-chemistry.org This method is robust and suitable for preparing a wide variety of unsymmetrical ethers. organic-chemistry.org
Ester Formation: The propanoate ester is most commonly formed through Fischer esterification of the parent carboxylic acid, 3-(4-Nitrophenoxy)propanoic acid. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an alcohol (which often serves as the solvent). masterorganicchemistry.com For example, reacting 3-(4-Nitrophenoxy)propanoic acid with methanol (B129727) in the presence of a catalyst like sulfuric acid yields methyl this compound. Similarly, using ethanol (B145695) would produce the ethyl ester. The reaction rate and yield can be influenced by factors such as temperature and the molar ratio of reactants. ceon.rs
| Step | Reactant 1 | Reactant 2 / Catalyst | Process | Product |
|---|---|---|---|---|
| 1 | 4-Nitrophenol | Sodium Hydroxide (B78521) (NaOH) | Deprotonation of the phenol (B47542) to form the sodium 4-nitrophenoxide nucleophile. | Sodium 4-nitrophenoxide |
| 2 | Sodium 4-nitrophenoxide | Ethyl 3-bromopropanoate | SN2 reaction where the phenoxide attacks the carbon bearing the bromine atom. wikipedia.org | Ethyl this compound |
Precursor for Functional Materials and Chemical Scaffolds
The structure of this compound makes it a valuable precursor for creating functional materials and complex chemical scaffolds. nih.govmdpi.com A chemical scaffold is a core molecular structure onto which various functional groups can be attached to produce a library of related compounds. ktu.edu
The key to its use as a precursor is the chemical modification of its functional groups. As discussed, the nitro group can be readily reduced to an amino group, yielding 3-(4-Aminophenoxy)propanoic acid or its esters. sigmaaldrich.com This resulting molecule is a bifunctional monomer containing both an amine and a carboxylic acid (or ester). This bifunctionality is ideal for step-growth polymerization. For example, it can react with diacyl chlorides to form polyamides or with other monomers to create polyesters or poly(ester-amide)s. These polymers can be designed to have specific thermal, mechanical, or optical properties for various material science applications.
Furthermore, the 3-(4-aminophenoxy)propanoic acid framework has been identified as a promising scaffold for the development of novel antimicrobial and anticancer drug candidates. nih.govmdpi.com By systematically modifying the core structure—for example, by creating various amide or hydrazide derivatives from the carboxylic acid function—researchers can synthesize and screen libraries of compounds for enhanced biological activity. mdpi.com
Applications in Chemical Prodrug Design and Delivery Systems Development (focus on chemical transformations)
The nitroaromatic moiety of this compound is a key feature exploited in modern prodrug design, particularly for hypoxia-activated prodrugs (HAPs). nih.govmdpi.com Solid tumors often contain regions of low oxygen concentration, or hypoxia, a microenvironment that is less common in healthy tissues. nih.govencyclopedia.pub This difference provides a target for selective drug activation.
The central chemical transformation in this strategy is the enzyme-catalyzed reduction of the nitro group. nih.gov In the hypoxic environment of a tumor, enzymes known as nitroreductases (NTR), which may be endogenous or delivered via gene therapy, can reduce the nitroaromatic compound. rsc.orgresearchgate.netpharmaceuticsconference.com The nitro group (-NO₂) undergoes a series of electron additions, transforming first into a nitroso (-NO) species and then into a hydroxylamine (B1172632) (-NHOH) or a primary amine (-NH₂). mdpi.comnih.gov
This transformation from a strongly electron-withdrawing nitro group to a strongly electron-donating hydroxylamine or amine group dramatically alters the electronic properties of the phenyl ring. nih.govencyclopedia.pub This electronic shift can be engineered to act as a "trigger." In a prodrug system, the this compound structure could act as a linker connecting this nitroaromatic trigger to a potent cytotoxic agent. Upon reduction of the nitro group, the electronic cascade can induce fragmentation of the linker, releasing the active "warhead" drug specifically at the tumor site. mdpi.comencyclopedia.pub This targeted release minimizes systemic toxicity and increases the therapeutic efficacy of the anticancer agent. mdpi.comfrontiersin.org
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation of 3-(4-Nitrophenoxy)propanoate and its Derivatives
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, ethyl 3-(4-nitrophenyl)propanoate, specific proton signals are observed. nih.gov For instance, the protons of the ethyl group and the propanoate chain will exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons. wpmucdn.comyoutube.com The aromatic protons on the nitrophenyl group will typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. udel.edulibretexts.org Each unique carbon atom in this compound will give a distinct signal. chemguide.co.uk The carbonyl carbon of the ester group is typically found at the low-field end of the spectrum (around 160-180 ppm). libretexts.org The carbons of the aromatic ring will appear in the range of 110-160 ppm, with the carbon attached to the nitro group being the most downfield. The aliphatic carbons of the propanoate chain will resonate at higher field positions.
For the related compound, methyl propanoate, the ¹³C NMR spectrum shows peaks at approximately 9.3 δ (-CH3), 27.6 δ (-CH2-), 51.4 δ (-OCH3), and 174.6 δ (C=O). libretexts.org
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure of this compound and its derivatives. These techniques are invaluable for assigning complex spectra and resolving overlapping signals. harvard.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 170-175 |
| Aromatic CH (ortho to NO₂) | 8.1-8.3 | 120-125 |
| Aromatic CH (meta to NO₂) | 7.0-7.2 | 145-150 |
| Aromatic C-O | - | 160-165 |
| Aromatic C-NO₂ | - | 140-145 |
| O-CH₂ | 4.3-4.5 | 65-70 |
| CH₂-C=O | 2.8-3.0 | 35-40 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic ring.
Key expected IR absorption bands include:
C=O stretch (ester): A strong absorption band in the region of 1735-1750 cm⁻¹. docbrown.info
NO₂ asymmetric stretch: A strong absorption around 1520-1530 cm⁻¹.
NO₂ symmetric stretch: A strong absorption around 1340-1350 cm⁻¹.
C-O-C stretch (ester): Absorption bands in the 1100-1300 cm⁻¹ region. docbrown.info
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
Aromatic C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region.
For a similar compound, ethyl (2E)-3-(4-nitrophenyl)-2-propenoate, the solid-state IR spectrum was obtained from a mull, indicating this technique's applicability. nist.gov
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. miamioh.edu
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern can provide valuable structural information. libretexts.org Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group. docbrown.info For aromatic nitro compounds, the loss of NO₂ is a characteristic fragmentation.
A study on related ethyl 3-(substituted-phenyl)-propenoate analogs revealed that fragmentation patterns are influenced by the position of substituents on the phenyl ring. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. This technique is particularly useful for compounds containing chromophores, such as the nitrophenyl group in this compound. science-softcon.de The UV-Vis spectrum will show absorption maxima (λ_max) corresponding to electronic transitions within the molecule.
The nitroaromatic moiety is expected to give rise to strong absorptions in the UV region. researchgate.net The position and intensity of these absorptions can be influenced by the solvent polarity. researchgate.net For instance, in the analysis of impurities in 4-nitrophenol (B140041), UV-Vis detection was employed where different wavelengths were selected to differentiate between isomers. nih.gov
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and isolating specific components.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. pensoft.netpensoft.net For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used method. sielc.comsielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer. pensoft.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. By creating a calibration curve with standards of known concentration, HPLC can also be used for the precise quantification of the compound.
For example, a reversed-phase HPLC method was developed for the analysis of related nitrophenol impurities, demonstrating the utility of this technique in separating structurally similar compounds. nih.gov The mobile phase in one method for a similar compound consisted of acetonitrile, water, and phosphoric acid. sielc.com
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound or its volatile derivatives like ethyl 3-(4-nitrophenyl)propanoate, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method. nih.gov The compound would first be vaporized and introduced into a heated capillary column.
Typical GC parameters would involve:
Column: A fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) is typically used for compounds of this nature.
Carrier Gas: An inert gas such as helium or nitrogen carries the sample through the column.
Temperature Program: The oven temperature is gradually increased to facilitate the separation of components based on their boiling points and interactions with the stationary phase.
Detector: A mass spectrometer (MS) is the preferred detector as it not only quantifies the compound but also provides mass spectral data, which acts as a chemical fingerprint, confirming the identity of the analyte. nih.govnih.gov
While GC is highly effective, it requires the analyte to be thermally stable and sufficiently volatile.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique primarily used for qualitative analysis. sigmaaldrich.com It is routinely employed to monitor the progress of chemical reactions by observing the consumption of starting materials and the appearance of the product, this compound. wisc.edu
The TLC procedure involves the following steps:
Stationary Phase: A TLC plate, typically made of glass or aluminum, is coated with a thin layer of an adsorbent solid, most commonly silica gel (SiO2) or alumina (B75360) (Al2O3). wisc.edu
Sample Application: A small spot of a solution containing the sample is applied near the bottom of the plate on a baseline. ualberta.cachemistryhall.com
Mobile Phase (Eluent): The plate is placed vertically in a sealed chamber containing a shallow pool of a solvent or a mixture of solvents (the eluent). wisc.edu A common eluent system for a compound of moderate polarity like this compound would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). sigmaaldrich.com
Development: The eluent ascends the plate via capillary action, carrying the sample components with it at different rates based on their polarity and affinity for the stationary phase. wisc.edu
Visualization: Because this compound contains a nitrophenyl group, it is a chromogenic compound that can be easily visualized under ultraviolet (UV) light. nih.gov The spot corresponding to the compound will appear as a dark area on the fluorescent plate.
By comparing the Retention Factor (Rf) value of the product spot with that of a known standard, a tentative identification can be made. A single spot indicates a potentially pure compound. ualberta.ca
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting data includes exact bond lengths, bond angles, and details about the crystal lattice packing.
Table 1: Illustrative Crystallographic Data for Structurally Related Compounds
| Parameter | Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate researchgate.net | 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one nih.gov |
|---|---|---|
| Chemical Formula | C₁₁H₁₁NO₅ | C₁₈H₁₃NO₄ |
| Molecular Weight | 237.21 | 307.29 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2/c | P-1 |
| a (Å) | 13.0495 (9) | 7.6534 (16) |
| b (Å) | 10.8363 (6) | 8.6079 (15) |
| c (Å) | 7.6723 (5) | 11.369 (2) |
| α (°) | 90 | 94.433 (7) |
| β (°) | 91.268 (4) | 97.953 (8) |
| γ (°) | 90 | 97.019 (7) |
| Volume (ų) | 1084.66 (12) | 732.8 (3) |
| Z (molecules/unit cell) | 4 | 2 |
This table is for illustrative purposes to show the parameters determined by X-ray crystallography for similar compounds.
Quantitative Analysis Methods for Reaction Monitoring and Yield Determination
Accurately determining the yield of this compound from a synthesis requires robust quantitative analysis methods. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose.
For quantitative analysis using HPLC, a standard protocol would be:
Technique: Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acid like phosphoric or formic acid to ensure the carboxylic acid group of the analyte is protonated. sielc.com
Detector: A UV-Vis detector is ideal, as the nitrophenyl group in the molecule absorbs UV light strongly at a characteristic wavelength, making detection highly sensitive.
Quantification: A calibration curve is first generated by injecting solutions of pure this compound at several known concentrations and recording the peak area from the chromatogram. The reaction mixture can then be analyzed, and the concentration of the product is determined by comparing its peak area to the calibration curve.
In addition to HPLC, other chromatographic methods can be adapted for quantitative or semi-quantitative analysis. GC analysis, as described previously, can be used for quantification if an internal standard is employed. cerealsgrains.org TLC, while primarily qualitative, can be used for semi-quantitative estimation by comparing the size and intensity of the product spot to spots from standards of known concentrations. wisc.edu
Table 2: Summary of Quantitative and Monitoring Techniques
| Technique | Primary Use | Principle | Suitability for this compound |
|---|---|---|---|
| HPLC-UV | Quantitative Analysis, Yield Determination | Separation based on partitioning between a liquid mobile phase and a solid stationary phase; detection by UV absorbance. sielc.com | Excellent. High precision and sensitivity due to the UV-active nitro-aromatic group. |
| GC-MS | Qualitative and Quantitative Analysis | Separation based on volatility and interaction with a stationary phase; detection by mass. nih.gov | Good, if the compound is sufficiently volatile and thermally stable. An internal standard is recommended for accurate quantification. cerealsgrains.org |
| TLC | Reaction Monitoring, Purity Check | Separation based on differential migration on a solid adsorbent layer with a liquid mobile phase. sigmaaldrich.comwisc.edu | Excellent for rapid, qualitative monitoring of reaction progress. Semi-quantitative at best. |
Theoretical and Computational Chemistry Studies of 3 4 Nitrophenoxy Propanoate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of a molecule. wikipedia.orgnorthwestern.edu These methods solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, molecular orbital energies, and other key electronic properties. northwestern.eduidosr.org For a molecule like 3-(4-nitrophenoxy)propanoate, QM methods such as Density Functional Theory (DFT) and semi-empirical methods like AM1 can be employed to elucidate its characteristics. nih.gov
The electronic structure of a nitroaromatic compound is significantly influenced by the strong electron-withdrawing nature of the nitro (-NO2) group. nih.gov This group deactivates the aromatic ring towards electrophilic substitution, primarily directing such reactions to the meta positions. nih.gov In the case of this compound, the nitro group at the para position of the phenoxy ring would strongly influence the electron density across the entire molecule.
Key predicted electronic properties for this compound would include:
Molecular Electrostatic Potential (MEP): An MEP map would likely show a region of high negative potential around the nitro group and the carbonyl oxygen of the propanoate moiety, indicating these as likely sites for electrophilic attack. Conversely, the aromatic protons and the protons on the aliphatic chain would exhibit positive potential. Regions with negative MEP are associated with high electron density and are susceptible to attraction from positive charges. researchgate.net
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov In nitroaromatic compounds, the LUMO is often localized on the nitro-substituted ring, and its energy is lowered by the electron-withdrawing nitro group. nih.gov A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.
Atomic Charges: Calculation of partial charges on each atom (e.g., using Mulliken population analysis) would quantify the electron distribution. researchgate.net The carbon atom attached to the nitro group and the carbonyl carbon of the propanoate group are expected to carry significant positive charges, making them electrophilic centers.
Table 1: Illustrative QM-Predicted Electronic Properties for a Generic Nitroaromatic Ether (based on literature for similar compounds)
| Property | Predicted Characteristic | Implication for Reactivity |
| LUMO Energy | Low | Susceptible to nucleophilic attack, particularly on the aromatic ring. nih.gov |
| MEP | Negative potential on nitro and carbonyl groups | Sites for electrophilic interaction. researchgate.net |
| Atomic Charge | Positive charge on the carbon attached to the nitro group | Electrophilic center for nucleophilic substitution. researchgate.net |
This table is illustrative and based on general principles for nitroaromatic compounds. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule like this compound. nih.govnih.govpku.edu.cn
The conformational landscape of this compound is determined by the rotational freedom around several single bonds: the C-O ether linkage, the O-C bond of the propanoate chain, and the C-C bonds within the propanoate chain. MD simulations can explore the potential energy surface associated with these rotations to identify low-energy, stable conformations.
Key insights from MD simulations would include:
Dominant Conformations: Identification of the most populated conformational states in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).
Flexibility and Dynamics: Analysis of the fluctuations and time-dependent behavior of different parts of the molecule. The propanoate chain is expected to be more flexible than the rigid nitrophenyl group.
Table 2: Potential Torsional Angles for Conformational Analysis of this compound
| Torsional Angle | Description | Expected Flexibility |
| C(ar)-O-C(pr)-C(pr) | Rotation around the ether linkage | Partially restricted due to steric hindrance |
| O-C(pr)-C(pr)-C(o) | Rotation within the propanoate chain | High |
| C(pr)-C(o)-O-C(dummy) | Rotation around the ester bond | Restricted due to partial double bond character |
C(ar) = aromatic carbon, C(pr) = propanoate carbon, C(o) = carbonyl carbon
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for investigating reaction mechanisms in detail. idosr.org For this compound, a key reaction of interest would be its hydrolysis, particularly alkaline hydrolysis, which is a known degradation pathway for nitroaromatic compounds. nih.govacs.orgacs.org
Reaction pathway modeling involves mapping the potential energy surface (PES) of a reaction. idosr.org By identifying the reactants, products, intermediates, and, crucially, the transition states, chemists can understand the feasibility and kinetics of a reaction. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For the alkaline hydrolysis of this compound, two likely pathways are:
Nucleophilic Aromatic Substitution (SNAr): The hydroxide (B78521) ion (OH-) attacks the electron-deficient aromatic ring, leading to the displacement of the propanoate group and the formation of 4-nitrophenolate. The formation of a Meisenheimer complex as an intermediate is a characteristic feature of this mechanism. acs.org
Ester Hydrolysis: The hydroxide ion attacks the electrophilic carbonyl carbon of the propanoate group, leading to the cleavage of the ester bond and the formation of 4-nitrophenoxyacetate and an alcohol.
Computational modeling can determine the activation barriers for both pathways, thus predicting which one is more favorable under specific conditions.
Structure-Activity Relationship (SAR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular property like toxicity. nih.govnih.govresearchgate.netcore.ac.uk QSAR models are widely used in drug design and environmental risk assessment. nih.govmdpi.com
For a class of compounds like nitrophenoxy derivatives, a QSAR study could be developed to predict a property of interest, for instance, toxicity. nih.govnih.gov This involves:
Data Collection: Gathering experimental data for a series of related compounds.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors. For nitroaromatic compounds, important descriptors often include the energy of the LUMO (E_LUMO), the octanol-water partition coefficient (logP), and descriptors related to the nitro group. nih.gov
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed activity. mdpi.com
Model Validation: The predictive power of the model is rigorously tested. mdpi.com
While a specific QSAR model for this compound is not available, its properties could be predicted if it were included in a dataset of similar nitroaromatic compounds. The model could help in designing new analogues with desired properties, for example, reduced toxicity, by suggesting structural modifications that would alter the key descriptors in a favorable way.
Table 3: Commonly Used Descriptors in QSAR Studies of Nitroaromatic Compounds
| Descriptor Type | Example Descriptor | Relevance |
| Electronic | E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the susceptibility to reduction and nucleophilic attack. nih.gov |
| Hydrophobicity | logP (Octanol-water partition coefficient) | Influences bioavailability and transport through membranes. nih.gov |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. |
| Constitutional | Molecular Weight | A basic descriptor related to the size of the molecule. |
Environmental Fate and Degradation Mechanisms of Nitrophenoxy Esters
Abiotic Degradation Pathways in Environmental Matrices (e.g., hydrolysis, photolysis)
The abiotic degradation of 3-(4-Nitrophenoxy)propanoate in the environment is expected to be primarily driven by hydrolysis of the ester bond and photolysis of the nitrophenoxy moiety.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that would cleave the molecule into 4-nitrophenol (B140041) and 3-hydroxypropanoic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. In general, ester hydrolysis can be catalyzed by both acids and bases. In natural waters, with a pH range typically between 6 and 9, both neutral and base-catalyzed hydrolysis would contribute to the degradation of the ester. The resulting product, 4-nitrophenol, is a known environmental contaminant used in the manufacturing of pesticides, dyes, and pharmaceuticals. cdc.govepa.gov
Photolysis: The nitrophenoxy component of the molecule suggests that photolysis, or degradation by light, is another significant abiotic pathway. Nitroaromatic compounds are known to absorb light in the environmentally relevant UV spectrum, leading to their transformation. epa.gov The photolysis of nitrophenols in water can be an important fate process, particularly in near-surface waters where sunlight penetration is high. cdc.gov The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days, with photolysis being a key removal process. cdc.gov For this compound, direct photolysis would likely involve the excitation of the nitroaromatic ring, potentially leading to cleavage of the ether bond or transformation of the nitro group. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit waters, would also contribute to its degradation. nih.gov
Table 1: Predicted Abiotic Degradation of this compound
| Degradation Pathway | Description | Expected Products | Influencing Factors |
|---|---|---|---|
| Hydrolysis | Cleavage of the ester bond by reaction with water. | 4-Nitrophenol, 3-Hydroxypropanoic acid | pH, Temperature |
| Photolysis | Degradation by absorption of light, leading to molecular transformation. | Transformation products of the nitrophenoxy moiety | Light intensity, Wavelength, Presence of photosensitizers |
Biodegradation Studies of Related Nitroaromatic and Ester Compounds
Nitroaromatic compounds are generally considered to be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. nih.govresearchgate.net However, a variety of microorganisms have been shown to transform nitroaromatic compounds under both aerobic and anaerobic conditions.
The primary mechanism for the microbial transformation of nitroaromatics often involves the reduction of the nitro group. researchgate.net This can proceed through a series of intermediates, including nitroso and hydroxylamino derivatives, ultimately leading to the formation of an amino group. For instance, studies on the microbial transformation of 2,4,6-trinitrotoluene (B92697) (TNT) by Veillonella alkalescens have demonstrated the reduction of nitro groups. researchgate.net The reactivity of the nitro groups is dependent on their position and the presence of other substituents on the aromatic ring. researchgate.net In the case of this compound, the 4-nitro group would be the initial site of microbial attack.
Another potential pathway is the dioxygenase-catalyzed attack on the aromatic ring, which can lead to ring cleavage. However, this is generally more challenging for nitro-substituted rings. The degradation of 3-methyl-4-nitrophenol (B363926) by Ralstonia sp. SJ98 has been shown to proceed through the formation of catechol, indicating that the nitro group can be removed. nih.gov
The propanoate ester portion of this compound is expected to be readily biodegradable. Esterases, a class of hydrolase enzymes, are ubiquitous in microorganisms and are responsible for the cleavage of ester bonds. frontiersin.orgnih.govresearchgate.net These enzymes catalyze the hydrolysis of esters into their corresponding alcohol and carboxylic acid.
Studies on the microbial transformation of various carboxylic acid esters have shown that the rate of hydrolysis is influenced by the structure of both the alcohol and the acid moieties. nih.gov For instance, research on the microbial hydrolysis of esters of chlorinated carboxylic acids demonstrated the formation of the corresponding carboxylic acids. nih.gov The enzymatic synthesis and hydrolysis of esters are key processes in the sustainable use of bioplastics, which share the common feature of ester linkages. frontiersin.orgnih.gov Lipases and cutinases are examples of enzymes that can efficiently catalyze the hydrolysis of ester bonds in various polyesters. frontiersin.orgnih.gov Therefore, it is highly probable that microbial esterases in soil and water would hydrolyze this compound to 4-nitrophenol and 3-hydroxypropanoic acid, which would then be subject to further degradation.
Table 2: Microbial Enzymes Involved in the Degradation of Related Esters
| Enzyme Class | Substrate Examples | Microbial Source Examples |
|---|---|---|
| Lipases | Various esters, Triacylglycerols | Candida sp., Pseudomonas sp. |
| Cutinases | Polyesters (e.g., PET, PCL) | Fusarium solani pisi |
| Carboxylesterases | Carboxylic acid esters | Pseudomonas putida |
Environmental Persistence and Mobility of the Nitrophenoxy Moiety
The environmental persistence and mobility of this compound will be largely governed by the properties of the nitrophenoxy moiety, which is essentially 4-nitrophenol once the ester is hydrolyzed.
Persistence: Nitroaromatic compounds are known for their persistence in the environment. nih.govresearchgate.net The presence of the nitro group makes the aromatic ring resistant to oxidative degradation. researchgate.net However, as discussed, both abiotic and biotic degradation processes can lead to the transformation of 4-nitrophenol. In soil, biodegradation is considered the most important fate process for nitrophenols. cdc.gov The half-life of 4-nitrophenol in topsoil can range from one to three days under aerobic conditions and around 14 days under anaerobic conditions. cdc.gov In surface water, photolysis and biodegradation are significant, with half-lives ranging from one to eight days in freshwater. cdc.gov
Mobility: The mobility of a compound in the environment is influenced by its water solubility and its tendency to adsorb to soil and sediment particles. 4-Nitrophenol has a relatively high water solubility, which suggests it can be mobile in soil and potentially contaminate groundwater. epa.gov However, nitroaromatic compounds can also sorb to clay and organic matter in the soil, which would reduce their mobility. epa.gov The extent of sorption depends on factors such as the soil composition, pH, and the specific chemical structure of the compound. The fairly high water solubility of many nitroaromatics suggests a potential for migration through soil and into groundwater. epa.gov
Table 3: Environmental Half-lives of 4-Nitrophenol
| Environmental Compartment | Condition | Half-life | Primary Degradation Process | Reference |
|---|---|---|---|---|
| Atmosphere | - | 3–18 days | Photolysis, Wet/Dry Deposition | cdc.gov |
| Freshwater | Near-surface | 1–8 days | Photolysis, Biodegradation | cdc.gov |
| Seawater | Near-surface | 13–139 days | Photolysis, Biodegradation | cdc.gov |
| Topsoil | Aerobic | 1–3 days | Biodegradation | cdc.gov |
| Topsoil | Anaerobic | ~14 days | Biodegradation | cdc.gov |
| Subsoil | Aerobic | ~40 days | Biodegradation | cdc.gov |
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for Synthesis of 3-(4-Nitrophenoxy)propanoate
The principles of green chemistry are increasingly guiding the development of synthetic routes for chemical compounds, aiming to minimize environmental impact and enhance safety. For the synthesis of this compound, future research will likely focus on several key areas of green chemistry.
One promising direction is the adoption of greener solvent systems. Traditional organic solvents often pose environmental and health hazards. Research into benign alternatives such as acetonitrile (B52724), which has been shown to be a less hazardous solvent for Steglich esterification, could provide a more sustainable route for the synthesis of this compound. nih.gov Another potential green solvent is dimethyl carbonate (DMC), which, when used with Mukaiyama's reagent, has been identified as an optimal combination for Steglich-type reactions. rsc.org The use of lipid-derived solvents and those derived from waste materials are also emerging as environmentally friendly options. wikipedia.org
The exploration of alternative energy sources for reaction activation is another critical area. Microwave-assisted organic synthesis (MAOS) has demonstrated numerous advantages, including significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. researchgate.netacs.org The application of microwave irradiation to the esterification of this compound could lead to more efficient and environmentally friendly production processes. organic-chemistry.org
Furthermore, the use of biocatalysts and solid acid catalysts represents a significant step towards greener synthesis. Enzymes, for instance, can catalyze reactions under mild conditions with high selectivity, reducing the need for protecting groups and minimizing waste. The enzymatic synthesis of p-nitrophenyl esters has been demonstrated, suggesting the feasibility of this approach for this compound. sigmaaldrich.comnih.govnih.gov Solid acid catalysts, such as dried Dowex H+/NaI, offer advantages like easy separation from the reaction mixture and reusability, contributing to a more sustainable process. nih.gov The development of continuous-flow synthesis methods also holds promise for safer and more efficient production of nitroaromatic compounds like this compound. ewadirect.combeilstein-journals.orgenergetic-materials.org.cn
Table 1: Potential Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Approach | Potential Advantages | Relevant Research |
| Green Solvents | Reduced toxicity and environmental impact. | Acetonitrile in Steglich esterification nih.gov, Dimethyl carbonate with Mukaiyama's reagent rsc.org, Lipid-derived solvents wikipedia.org |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, lower energy consumption. | General microwave-assisted esterification researchgate.netacs.orgorganic-chemistry.org |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzymatic synthesis of p-nitrophenyl esters sigmaaldrich.comnih.govnih.gov |
| Solid Acid Catalysts | Ease of separation, reusability. | Dowex H+/NaI for esterification nih.gov |
| Flow Chemistry | Enhanced safety, improved efficiency and scalability. | Continuous-flow synthesis of nitroaromatics ewadirect.combeilstein-journals.orgenergetic-materials.org.cn |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Future research is expected to uncover new reactivity patterns and catalytic applications for this compound, expanding its utility in organic synthesis. A key area of investigation will be the catalytic reduction of the nitro group. This transformation is fundamental in organic synthesis as it converts nitro compounds into valuable amines. acs.org The development of highly efficient and selective methods for the reduction of the nitro group in this compound, while preserving the ester functionality, would be a significant advancement. rsc.org Various methods, including catalytic hydrogenation and metal-free reductions, could be explored for this purpose. acs.orgcommonorganicchemistry.com The reduction of nitroarenes can also be achieved using carbon monoxide as a reductant, catalyzed by various metal complexes. unimi.it
Another exciting avenue of research is the exploration of "umpolung" or reversed polarity reactivity. arkat-usa.org Nitroalkanes, which are structurally related to the propanoate moiety, can act as acyl anion equivalents, enabling reactions that are otherwise difficult to achieve. uwindsor.cayoutube.comnih.gov Investigating the umpolung reactivity of the propanoate portion of this compound could lead to the development of novel carbon-carbon bond-forming reactions. ethz.ch
The p-nitrophenoxy group itself can participate in interesting catalytic transformations. For instance, p-nitrophenyl esters are known to be excellent substrates for various enzymes, including esterases and thiolases. nih.govdtic.milacs.org The enzymatic hydrolysis of the ester bond in this compound could be utilized for controlled release applications or as a tool for probing enzyme activity. The photolytic rearrangement of ortho-nitroaromatic compounds to their corresponding nitroso derivatives suggests that photochemical transformations of this compound could also be a fruitful area of research. nih.gov
Table 2: Potential Novel Reactivity and Catalytic Transformations of this compound
| Reactivity/Transformation | Potential Application | Relevant Concepts |
| Selective Nitro Group Reduction | Synthesis of functionalized anilines. | Catalytic hydrogenation acs.orgcommonorganicchemistry.com, Metal-free reduction acs.org, Reduction with carbon monoxide unimi.it |
| Umpolung Reactivity | Novel C-C bond formation. | Acyl anion equivalents from nitroalkanes uwindsor.cayoutube.comnih.gov, Reversed polarity synthesis arkat-usa.orgethz.ch |
| Enzymatic Transformations | Biocatalysis, controlled release. | p-Nitrophenyl esters as enzyme substrates nih.govdtic.milacs.org |
| Photochemical Reactions | Synthesis of novel nitroso compounds. | Photolytic rearrangement of nitroaromatics nih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
The implementation of advanced spectroscopic and imaging techniques for real-time monitoring will be crucial for optimizing the synthesis of this compound and understanding its reaction mechanisms. Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data, is a powerful tool for establishing structure-reactivity relationships. wikipedia.orgcatalysis.bloghidenanalytical.com
Techniques such as operando UV-vis, infrared (IR), and Raman spectroscopy can provide valuable insights into the reaction kinetics and the formation of intermediates during the synthesis of this compound. wikipedia.orgchemcatbio.org For example, operando UV-vis spectroscopy is particularly useful for monitoring reactions involving colored organometallic species that might be used as catalysts. wikipedia.orgacs.org In-situ IR spectroscopy can track the consumption of reactants and the formation of the ester product by monitoring their characteristic vibrational frequencies. acs.org
Spatially resolved spectroscopic techniques, which combine spectroscopy with microscopy, can be employed to identify the active sites on heterogeneous catalysts used in the synthesis. wikipedia.org This information is invaluable for designing more efficient and selective catalysts. Furthermore, the use of fiber-optic sensors integrated into the reaction vessel can allow for continuous monitoring of various reaction parameters, providing a wealth of data for process optimization. wikipedia.org
Table 3: Advanced Spectroscopic Techniques for Monitoring this compound Synthesis
| Spectroscopic Technique | Information Obtained | Potential Application |
| Operando UV-vis Spectroscopy | Concentration of colored species, reaction kinetics. | Monitoring catalyst behavior and reaction progress. wikipedia.orgacs.org |
| Operando IR Spectroscopy | Functional group transformations, reaction intermediates. | Real-time tracking of ester formation. acs.orgchemcatbio.org |
| Operando Raman Spectroscopy | Molecular structure, vibrational modes. | Characterizing catalyst and reaction species under operating conditions. hidenanalytical.com |
| Spatially Resolved Spectroscopy | Identification of active sites on catalysts. | Catalyst design and optimization. wikipedia.org |
Integration of Computational Chemistry with Experimental Studies for Predictive Modeling
The synergy between computational chemistry and experimental studies is set to revolutionize the understanding and development of chemical processes involving this compound. Predictive modeling can significantly reduce the experimental effort required to optimize reaction conditions and predict the properties of new materials. nih.gov
Thermodynamic models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can be used to predict the influence of solvents and catalysts on reaction kinetics and equilibria. acs.orgd-nb.inforesearchgate.netnih.gov This allows for the rational selection of optimal reaction conditions without extensive experimental screening. nih.gov For instance, PC-SAFT has been successfully applied to model the kinetics of esterification reactions, taking into account the non-ideal behavior of the reacting species. acs.orgd-nb.info
Quantum chemistry methods, such as Density Functional Theory (DFT), can provide detailed insights into the molecular structure, electronic properties, and reactivity of this compound. mdpi.com DFT calculations can be used to predict spectroscopic properties, reaction mechanisms, and the energetics of different reaction pathways, guiding experimental investigations. nih.gov Molecular dynamics simulations can be employed to study the liquid-state structure and thermophysical properties of this compound and its mixtures. researchgate.netnih.gov
Table 4: Computational Chemistry Approaches for Studying this compound
| Computational Method | Information Provided | Application |
| PC-SAFT | Thermodynamic properties, reaction kinetics, phase equilibria. | Predictive modeling of reaction conditions. acs.orgd-nb.inforesearchgate.netnih.gov |
| Density Functional Theory (DFT) | Molecular structure, electronic properties, reaction mechanisms. | Guiding experimental design and interpreting spectroscopic data. nih.govmdpi.com |
| Molecular Dynamics (MD) | Liquid-state structure, thermophysical properties. | Understanding intermolecular interactions and bulk properties. researchgate.netnih.gov |
| Kinetic Modeling | Reaction rate constants, activation energies. | Optimization of reaction processes. mdpi.commdpi.com |
Design and Synthesis of Advanced Functional Materials Incorporating this compound Scaffolds
The unique chemical structure of this compound, featuring both a reactive nitro group and an ester linkage, makes it an attractive building block for the design and synthesis of advanced functional materials.
One promising area is the development of novel polymers. The phenolic ester moiety can be incorporated into polyester (B1180765) backbones through polycondensation or ring-opening polymerization reactions. google.commdpi.comresearchgate.net The presence of the nitro group can impart specific properties to the resulting polymers, such as altered thermal stability, dielectric properties, or reactivity for further functionalization. For example, functionalized phenolic compounds have been used to create biodegradable polymers with controlled degradation profiles. google.com Polyesters with pendant phenol (B47542) groups have also been synthesized and utilized as crosslinking agents for epoxy resins. nih.gov
The aromatic ester structure also suggests potential applications as phase change materials (PCMs) for thermal energy storage. Aromatic esters have been investigated as novel PCMs with a wide range of phase change temperatures and good thermal stability. mdpi.comresearchgate.net By modifying the structure of this compound, it may be possible to tune its thermal properties for specific high-temperature applications. researchgate.net
Furthermore, the nitroaromatic scaffold can be a precursor for the synthesis of materials with interesting optical or electronic properties. The reduction of the nitro group to an amino group, for instance, opens up possibilities for creating dyes, liquid crystals, or components for organic electronic devices. The synthesis of new thermal stable Schiff base/ester liquid crystals has been reported, highlighting the potential of this class of compounds. mdpi.com
Table 5: Potential Advanced Functional Materials from this compound
| Material Class | Potential Application | Relevant Research |
| Functional Polymers | Biodegradable materials, crosslinking agents, high-performance plastics. | Polyesters from phenolic esters google.commdpi.comresearchgate.netnih.gov, Polymeric stabilizers acs.org |
| Phase Change Materials (PCMs) | Thermal energy storage. | Aromatic esters as PCMs mdpi.comresearchgate.net |
| Optoelectronic Materials | Dyes, liquid crystals, organic electronics. | Schiff base/ester liquid crystals mdpi.com |
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-nitrophenoxy)propanoate, and what critical reaction conditions must be optimized?
A common approach involves nucleophilic substitution between 4-nitrophenol and a propanoate derivative (e.g., methyl or ethyl 3-bromopropanoate) under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .
- Base optimization : Alkali carbonates (e.g., K₂CO₃) are often used to deprotonate 4-nitrophenol, facilitating the substitution reaction .
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- NMR analysis : ¹H NMR should show distinct signals for the aromatic protons (δ 7.5–8.5 ppm, nitro group deshielding) and the propanoate chain (δ 2.5–4.0 ppm for methylene/methyl groups) .
- X-ray crystallography : Single-crystal studies resolve bond angles and spatial arrangement, as demonstrated for structurally related esters (e.g., methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, R-factor = 0.044) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 226.06 for C₉H₉NO₅) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as nitroaromatic compounds may release toxic vapors .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electronic nature of the 4-nitrophenoxy group influence reactivity in catalytic transformations?
The strong electron-withdrawing nitro group activates the aromatic ring for electrophilic substitutions but deactivates it toward nucleophilic attacks. For example:
- In Suzuki-Miyaura couplings, the nitro group directs cross-coupling to the meta position .
- Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) alters the electronic landscape, enabling subsequent functionalization . Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting in ¹³C NMR spectra?
- Dynamic effects : Rotameric equilibria in the propanoate chain may cause signal splitting. Variable-temperature NMR can confirm this .
- Solvent polarity : Polar solvents (e.g., DMSO-d₆) may stabilize specific conformers, altering chemical shifts. Compare spectra across solvents .
- Impurity analysis : Trace byproducts (e.g., unreacted 4-nitrophenol) can obscure signals. LC-MS or HPLC purity checks are recommended .
Q. How can this compound serve as a precursor in prodrug design or enzyme-targeted therapeutics?
- Prodrug activation : The ester moiety is hydrolyzable by esterases, releasing active metabolites (e.g., 3-(4-nitrophenoxy)propanoic acid) in vivo .
- Enzyme inhibition : Nitroaromatic groups mimic natural substrates in oxidoreductases, making derivatives potential inhibitors (e.g., nitroreductase-targeted anticancer agents) .
- Structure-activity relationship (SAR) : Modify the propanoate chain length or nitro group position to optimize binding affinity and pharmacokinetics .
Methodological Notes
- Synthesis optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Crystallization : Use ethanol/water mixtures for high-purity crystals suitable for X-ray analysis .
- Toxicity screening : Assess nitro group reduction products (e.g., amines) for genotoxicity using Ames tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
